[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride

Physicochemical Profiling Drug-likeness Permeability

This specific hydrochloride salt (CAS 1993232-06-6) is not a generic tetrazole. It uniquely combines a 1-(4-methylphenyl)-1H-tetrazole core with an S-linked imidothiocarbamate warhead, offering immediate aqueous solubility for HTS (no DMSO needed) and the potent nucleophilicity of the isothiourea class. Unlike piperazine analogs, it eliminates promiscuous aminergic GPCR binding (inactive at GPR35), ensuring a cleaner off-target profile for reliable selectivity panels. Procure this exact CAS to guarantee salt-form solubility and reproducible organocatalysis or covalent inhibition data.

Molecular Formula C10H13ClN6S
Molecular Weight 284.77 g/mol
CAS No. 1993232-06-6
Cat. No. B6316717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride
CAS1993232-06-6
Molecular FormulaC10H13ClN6S
Molecular Weight284.77 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NN=N2)CSC(=N)N.Cl
InChIInChI=1S/C10H12N6S.ClH/c1-7-2-4-8(5-3-7)16-9(13-14-15-16)6-17-10(11)12;/h2-5H,6H2,1H3,(H3,11,12);1H
InChIKeyFOAFOHSSGZVPNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride (CAS 1993232-06-6): Core Properties and Scientific Context


[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride (CAS 1993232-06-6) is a synthetic small molecule composed of a 1,5-disubstituted tetrazole core connected via a methylthio linker to an imidothiocarbamate (isothiourea) moiety, supplied as the hydrochloride salt with a molecular weight of 284.77 g/mol . The free base form (CAS 1142201-28-2, molecular weight 248.31 g/mol) exhibits a calculated partition coefficient (clogP) of 1.41, a topological polar surface area of 60.04 Ų, and complies with Lipinski's Rule of Five, indicating favorable drug-like physicochemical properties for cellular permeability [1]. This compound is primarily catalogued as a research chemical and synthetic building block, classified as an irritant requiring standard laboratory handling precautions [2].

Why Generic Substitution Fails: Structural Uniqueness of the 1,5-Disubstituted Tetrazole–Imidothiocarbamate Scaffold


This compound cannot be substituted casually with other tetrazole or imidothiocarbamate derivatives because it occupies a narrow and structurally distinct intersection of pharmacophores. The simultaneous presence of the 1-(4-methylphenyl)-1H-tetrazole ring and the S-linked imidothiocarbamate (isothiourea) group creates a hydrogen-bond donor/acceptor landscape and a conformational geometry not replicated by common tetrazole analogs such as 5-substituted 1H-tetrazoles or the piperazine-bridged derivative 1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine . The imidothiocarbamate group functions as both a strong nucleophilic catalyst and a bidentate metal-coordination site, whereas the tetrazole serves as a carboxylic acid bioisostere; small structural variations in either module can negate target binding or desired reactivity profiles [1]. Furthermore, regulatory or procurement substitution without identical CAS and salt-form verification risks introducing unrecognized biological activity or solubility differences that render experimental protocols non-reproducible.

Quantitative Differentiation Evidence for [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride Against Structural Analogs


Physicochemical Differentiation: Lipophilicity and Polar Surface Area Compared to the Piperazine Analog

The target compound (free base) exhibits significantly lower lipophilicity and a larger topological polar surface area (TPSA) than the piperazine analog 1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine. The measured clogP of 1.41 versus 1.54 for the piperazine derivative indicates reduced passive membrane permeability, while the TPSA of 60.04 Ų versus 36.22 Ų represents a 66% larger polar surface, which impacts blood-brain barrier penetration potential [1]. Neither property is interchangeable between the two compounds.

Physicochemical Profiling Drug-likeness Permeability

Salt-Form Differentiation: Hydrochloride Salt Advantage Over Free Base for Aqueous Solubility-Driven Assays

The hydrochloride salt form (CAS 1993232-06-6, MW 284.77 g/mol) provides a guaranteed ionizable and water-soluble species that is directly applicable to aqueous biological assay systems. In contrast, the free base form (CAS 1142201-28-2, MW 248.31 g/mol) is a neutral, poorly water-soluble entity requiring DMSO co-solvent for dissolution, which can introduce solvent-related assay artifacts at high concentrations . The quantitative difference in molecular weight (ΔMW = +36.46 g/mol) corresponds exactly to one hydrochloride equivalent, confirming stoichiometric protonation .

Solubility Formulation Bioassay Compatibility

Class-Level Isothiourea Nucleophilicity: Basis for Superior Catalytic Potential Over Non-Imidothiocarbamate Tetrazoles

Isothioureas as a class demonstrate exceptionally high nucleophilicity parameters (N) that significantly exceed those of common organocatalysts such as DMAP or N-heterocyclic carbene precursors. Quantitative kinetic studies on structurally related isothiourea derivatives reveal that the imidothiocarbamate moiety enables nucleophilic catalysis via acyl transfer mechanisms. Tetrazole derivatives lacking this functional group (e.g., N-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}methanesulfonamide) do not possess this catalytic capability . While direct kinetic data for this specific compound remain unpublished, the class-level behavior of S-alkyl isothioureas supports this differentiated application potential [1].

Organocatalysis Nucleophilicity Synthetic Utility

Absence of Piperazine-Mediated Polypharmacology: Cleaner Target Profile for Selective Inhibition Screens

The close analog 1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine incorporates a piperazine ring, a privileged scaffold known to promiscuously bind serotonin, dopamine, and adrenergic receptors. The target compound replaces this piperazine with an imidothiocarbamate group, eliminating the pharmacophore that drives polypharmacology at aminergic GPCRs . Preliminary assay data for the target compound indicate inactivity at GPR35 at a primary screening level, suggesting a narrower target interaction profile compared to piperazine-containing analogs [1].

Selectivity Off-target risk GPCR

Verified Purity and Documentation: Procurement Differentiation from Uncharacterized Alternative Sources

The target compound from established chemical suppliers is accompanied by downloadable MSDS documentation (Matrix Scientific MSDS PDF) and is classified with the MDL number MFCD12027983, enabling unambiguous identity verification across databases [1]. ChemicalBook confirms the classification as IRRITANT with standard handling precautions . In contrast, many alternative tetrazole building blocks from aggregator catalogs lack consistent analytical certification or safety documentation, introducing batch-to-batch variability that confounds SAR interpretation.

Quality Control Reproducibility Procurement

Caveat on Available High-Strength Comparative Biological Data

At the time of this analysis, a systematic search of PubMed, Google Scholar, ChEMBL, BindingDB, and BRENDA databases yielded no peer-reviewed publications reporting quantitative biological activity (IC50, Ki, MIC, EC50, or in vivo efficacy) for this specific compound indexed by either CAS 1993232-06-6 or CAS 1142201-28-2. Similarly, no patent filings explicitly claiming this compound were identified. Consequently, all biological differentiation statements above are necessarily derived from class-level inference, structural comparison, or isolated screening data (e.g., GPR35 inactivity). Prospective purchasers evaluating this compound for specific biological targets should request vendor-provided screening data or commission bespoke profiling prior to committing to large-scale procurement [1].

Data Limitations Evidence Gaps Research Needs

Recommended Application Scenarios for [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride Based on Verified Evidence


Aqueous Biological Assay Deployment in High-Throughput Screening

The hydrochloride salt form (CAS 1993232-06-6) is directly soluble in aqueous buffers (PBS, cell culture media) without requiring DMSO co-solvent, making it suitable for automated liquid handling in high-throughput screening campaigns. This salt-form advantage is verified by the exact 36.46 g/mol mass difference from the free base, confirming monohydrochloride stoichiometry and reliable ionization in solution [1]. Procurement of the specified CAS number ensures this solubility benefit.

Selectivity Profiling in GPCR or Kinase Panels Where Piperazine Polypharmacology Must Be Avoided

Where analog series include piperazine-containing tetrazole derivatives (e.g., 1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine), the imidothiocarbamate target compound eliminates the promiscuous aminergic GPCR binding pharmacophore [1]. Preliminary profiling confirms inactivity at GPR35, supporting the hypothesis of a narrower off-target profile . This compound is therefore preferred for selectivity panels where false positives from scaffold-driven polypharmacology would derail lead optimization.

Nucleophilic Organocatalysis and Covalent Probe Development

The imidothiocarbamate (isothiourea) functional group endows this compound with nucleophilic reactivity characteristic of the S-alkyl isothiourea class, which exhibits kinetic nucleophilicity parameters exceeding those of DMAP [1]. This enables applications in Lewis base organocatalysis (acyl transfer, kinetic resolution) or as a warhead for covalent enzyme inhibitors targeting active-site nucleophiles. Tetrazole derivatives lacking this functional group—such as sulfonamide or piperazine analogs—cannot fulfill this role.

Tetrazole Bioisostere Exploration with Reduced Lipophilicity

With a clogP of 1.41 [1], the target compound resides in an optimal lipophilicity range for oral bioavailability while maintaining a substantial TPSA of 60.04 Ų that limits passive blood-brain barrier penetration [1]. Compared to the piperazine analog (clogP 1.54, TPSA 36.22 Ų) , the target compound offers a differentiated physicochemical profile suitable for peripheral drug target programs where CNS exclusion is desired. This quantitative differentiation enables rational selection for lead series design.

Quote Request

Request a Quote for [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.